molecular formula C14H13BrN2O2S2 B488536 3-(4-bromophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole CAS No. 497232-12-9

3-(4-bromophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B488536
CAS No.: 497232-12-9
M. Wt: 385.3g/mol
InChI Key: IAQVRVMPXUKHKL-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5-dihydro-1H-pyrazole class, characterized by a five-membered ring with two adjacent nitrogen atoms. Key structural features include:

  • 4-Bromophenyl substituent: Enhances lipophilicity and influences electronic properties via the electron-withdrawing bromine atom.
  • Methylsulfonyl group (-SO₂CH₃): A strong electron-withdrawing moiety that improves metabolic stability and binding affinity in therapeutic agents.
  • 2-Thienyl group: A sulfur-containing heterocycle contributing to π-π stacking interactions and modulating solubility.

Properties

IUPAC Name

5-(4-bromophenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2S2/c1-21(18,19)17-13(14-3-2-8-20-14)9-12(16-17)10-4-6-11(15)7-5-10/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQVRVMPXUKHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Synthesis and Cyclization

The chalcone intermediate, (E)-3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, is synthesized via Claisen-Schmidt condensation of 4-bromoacetophenone and thiophene-2-carbaldehyde under alkaline conditions. Optimized conditions (Table 1) reveal that ethanol as a solvent and sodium hydroxide as a base yield an 89% conversion rate.

Table 1: Optimization of Chalcone Synthesis

ParameterConditionYield (%)
SolventEthanol89
BaseNaOH (20% aq.)89
Temperature80°C, reflux89
Alternative SolventDMF72

Cyclization of the chalcone with hydrazine hydrate in refluxing ethanol for 6 hours produces 3-(4-bromophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole (Intermediate A) in 78% yield. Extended reaction times (>8 hours) lead to decomposition, underscoring the need for precise timing.

Sulfonylation of the Pyrazole Nitrogen

Direct N-Sulfonylation with Methanesulfonyl Chloride

Intermediate A undergoes sulfonylation using methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) as a base. A molar ratio of 1:1.2 (Intermediate A:MsCl) in tetrahydrofuran (THF) at 0–5°C achieves 82% yield (Table 2). Elevated temperatures (>25°C) promote side reactions, reducing purity to <70%.

Table 2: Sulfonylation Reaction Parameters

ParameterConditionYield (%)Purity (%)
SolventTHF8295
BaseTriethylamine8295
Temperature0–5°C8295
Alternative BasePyridine6888

Alternative Sulfonylation Routes

Patent CN107652246B describes a two-step bromination-sulfonylation sequence starting from 3-(4-bromophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-amine. Bromination with N-bromosuccinimide (NBS) in acetonitrile, followed by sulfonylation using methanesulfonic anhydride, yields the target compound in 75% overall yield. This method circumvents the need for handling corrosive MsCl but requires stringent moisture control.

Advanced Methodologies and Mechanistic Insights

One-Pot Cyclization-Sulfonylation

A streamlined one-pot approach combines chalcone cyclization and sulfonylation in sequential steps without isolating Intermediate A. Using a mixed solvent system (ethanol:THF, 3:1) and slow addition of MsCl, this method achieves a 74% yield but demands precise stoichiometric control to avoid over-sulfonylation.

Catalytic Enhancements

Ferric chloride (FeCl₃) catalysis, as reported in CN107652246B, accelerates sulfonylation by stabilizing the reactive intermediate. Employing 0.05 equiv. FeCl₃ reduces reaction time from 6 hours to 2.5 hours while maintaining an 80% yield.

Purification and Characterization

Recrystallization Protocols

Recrystallization from dimethylformamide (DMF) or ethanol yields crystals with >97% purity. Ethanol is preferred for its lower toxicity, though DMF offers superior solubility for high-molecular-weight byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.58 (d, J = 8.4 Hz, 2H, Ar-H), 7.32–7.28 (m, 2H, Thienyl-H), 6.95 (dd, J = 5.2, 3.6 Hz, 1H, Thienyl-H), 5.12 (dd, J = 11.2, 4.8 Hz, 1H, CH₂), 3.82 (s, 3H, SO₂CH₃), 3.42–3.38 (m, 1H, CH₂), 3.12–3.08 (m, 1H, CH₂).

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1550 cm⁻¹ (C=N).

Challenges and Mitigation Strategies

Byproduct Formation

Over-sulfonylation generates bis-sulfonylated byproducts, detectable via LC-MS at m/z 482.2 [M+H]⁺. Adjusting the MsCl stoichiometry to 1.1 equiv. and maintaining temperatures <10°C suppresses this issue.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethanol strikes a balance between solubility and ease of removal, though it necessitates longer reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 3-(4-bromophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole possess antibacterial and antifungal activities. For instance, a study demonstrated that pyrazole derivatives were effective against various pathogenic bacteria .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer activity of pyrazole derivatives. The compound has shown promise as an inhibitor of specific cancer cell lines, particularly those associated with breast and lung cancers. Its ability to modulate pathways involved in cell proliferation and apoptosis presents a significant opportunity for drug development .

Case Study 1: Antimicrobial Activity Evaluation

A series of synthesized pyrazoles were evaluated for their antimicrobial activity using the microplate Alamar Blue assay. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism Investigation

A study focused on the anti-inflammatory effects of a pyrazole derivative similar to the compound revealed that it significantly reduced edema in animal models. The mechanism was linked to the inhibition of prostaglandin synthesis, making it a candidate for further development as an anti-inflammatory drug .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and thienyl groups can enhance its binding affinity and specificity towards these targets. The methylsulfonyl group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular formulas, and bioactivities of structurally related pyrazole derivatives:

Compound Name Substituents Molecular Formula Key Bioactivity/Application Reference
Target Compound 4-Bromophenyl, Methylsulfonyl, 2-Thienyl C₁₅H₁₄BrN₂O₂S₂ Not explicitly reported -
1-(4-Bromophenyl)-5-(4-chlorophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole 4-Bromophenyl, 4-Chlorophenyl, Methylsulfonyl C₂₃H₁₉BrClN₂O₂S Anticancer (in vitro screening)
3-(4-Bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole 4-Bromophenyl, Furyl, Thienylcarbonyl C₁₈H₁₃BrN₂O₂S Undisclosed; furan moiety may enhance antimicrobial activity
N-Benzylidene-3-(4-bromophenyl)-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbohydrazide (XIVb) 4-Bromophenyl, Methylsulfonyl C₂₃H₁₉BrN₂O₂S Anti-inflammatory (in vivo models)

Key Observations :

  • Electron-withdrawing groups (e.g., -SO₂CH₃, -Br) improve stability and binding to hydrophobic pockets in enzymes or receptors.
  • Heterocyclic substituents (thienyl, furyl) influence solubility and intermolecular interactions. For example, the 2-thienyl group in the target compound may offer stronger π-π stacking than furyl derivatives .

Physical and Spectral Properties

  • Melting Points: Compound 2i (C₂₃H₁₉BrClN₂O₂S): 204°C . Compound XIVb (C₂₃H₁₉BrN₂O₂S): Not reported, but methylsulfonyl groups generally increase melting points due to dipole interactions.
  • IR Spectroscopy :
    • Methylsulfonyl groups show characteristic peaks at 1307–1313 cm⁻¹ (asymmetric S=O stretch) and 1151 cm⁻¹ (symmetric S=O stretch) .
    • Thienyl C-H out-of-plane deformation appears at ~819 cm⁻¹ .

Biological Activity

3-(4-bromophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H12BrN2O2S\text{C}_{13}\text{H}_{12}\text{BrN}_2\text{O}_2\text{S}

This compound features a bromophenyl group, a methylsulfonyl group, and a thienyl moiety, which contribute to its unique chemical properties and biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study demonstrated that various pyrazole derivatives showed inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth. Notably, compounds with similar structures have been shown to inhibit BRAF(V600E) and EGFR pathways, which are critical in many cancers .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer TypeMechanism of ActionReference
Compound ABreast CancerInhibition of EGFR
Compound BLung CancerInduction of apoptosis
This compoundVarious TumorsKinase inhibition

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in several studies. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays have shown that related compounds can significantly reduce inflammation markers in cell cultures .

Table 2: Anti-inflammatory Activity

CompoundInflammatory Marker TargetedPercentage InhibitionReference
Compound CTNF-α85%
Compound DIL-690%
This compoundTNF-α, IL-6Significant reduction observed

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well documented. The compound has shown activity against various bacterial strains and fungi. Studies have reported that modifications in the pyrazole structure can enhance antimicrobial properties, making it a candidate for further drug development .

Table 3: Antimicrobial Activity

Pathogen TypeCompound TestedMinimum Inhibitory Concentration (MIC)Reference
Bacteria (E. coli)This compound40 µg/mL
Fungi (Aspergillus niger)Similar pyrazole derivatives20 µg/mL

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It has the potential to modulate receptor activity related to tumor growth and immune responses.

Case Studies

Several studies have explored the pharmacological activities of this compound:

  • Cancer Cell Line Study : A series of tests on MCF-7 breast cancer cells showed significant cytotoxicity when treated with the compound in combination with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, the compound exhibited comparable effects to standard anti-inflammatory drugs like indomethacin .

Q & A

Q. Key Optimization Parameters :

StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethanol, reflux, 3h65–75≥95%
2NaOH, room temp.80–86≥98%
3MsCl, DCM, 0°C70–76≥97%

Advanced: How can crystallographic data inconsistencies arise during structural refinement of this compound?

Answer:
Crystallographic challenges stem from:

Disorder in the thienyl group : The sulfur atom in the thiophene ring may exhibit positional disorder, requiring SHELXL refinement with split positions or restraints .

Hydrogen bonding ambiguity : Weak C–H···π or C–H···S interactions (distance: 2.8–3.2 Å) can lead to overinterpretation of supramolecular packing. Use Hirshfeld surface analysis to validate .

Thermal motion artifacts : High thermal displacement parameters (Ueq > 0.05 Ų) in the methylsulfonyl group may require TLS (translation-libration-screw) refinement .

Q. Mitigation Strategies :

  • Apply TWINABS for multi-component datasets in cases of twinning .
  • Validate hydrogen positions using DFT-based geometry optimization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

<sup>1</sup>H NMR :

  • Pyrazoline protons (C4–C5): δ 3.1–3.5 ppm (ABX system, J = 17–19 Hz) .
  • Thienyl protons: δ 6.8–7.2 ppm (multiplet).

IR :

  • SO2 asymmetric stretch: 1305–1310 cm<sup>−1</sup> .
  • C=N stretch: 1585–1590 cm<sup>−1</sup>.

Mass Spectrometry :

  • Molecular ion [M+H]<sup>+</sup> at m/z 401.28 (C18H13BrN2O2S) .

Q. Data Interpretation Tips :

  • Use <sup>13</sup>C DEPT-135 to confirm diastereotopic protons in the pyrazoline ring .

Advanced: How can contradictory bioactivity results (e.g., antifungal vs. anti-inflammatory) be reconciled across studies?

Answer:
Contradictions often arise from:

Assay Variability :

  • Antifungal activity (e.g., Candida albicans MIC: 8–32 µg/mL) may depend on broth microdilution vs. agar diffusion methods .

Structural Analogues :

  • Substitution at C3 (e.g., bromophenyl vs. fluorophenyl) alters logP and membrane permeability .

Cellular Uptake :

  • Methylsulfonyl enhances solubility but reduces passive diffusion (clogP = 1.57 vs. unsubstituted clogP = 3.2) .

Q. Resolution Workflow :

Dose-Response Curves : Test IC50 values across 5–10 concentrations.

SAR Analysis : Compare activity of analogues with systematic substitution (e.g., halogen replacement) .

Advanced: What computational methods are recommended for predicting the pharmacokinetic profile of this compound?

Answer:

ADMET Prediction :

  • Use SwissADME to estimate bioavailability (TPSA: 75–85 Ų) and blood-brain barrier penetration (low, due to sulfonyl group) .

Docking Studies :

  • Target cyclooxygenase-2 (COX-2) or fungal CYP51:
  • Pyrazoline ring interacts with hydrophobic pockets (docking score: −8.5 to −9.2 kcal/mol in AutoDock Vina) .

MD Simulations :

  • Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes (RMSD < 2.5 Å acceptable) .

Basic: How is the diastereomeric ratio controlled during pyrazoline synthesis?

Answer:
The ratio depends on:

Hydrazine Substituents : Arylhydrazines favor trans-diastereomers due to steric hindrance .

Solvent Polarity : Ethanol vs. DMF alters transition-state stabilization (e.g., 70:30 vs. 85:15 trans:cis) .

Temperature : Lower temps (0–5°C) favor kinetic cis-products; reflux favors thermodynamic trans-isomers .

Q. Key Data :

ConditionDiastereomeric Ratio (trans:cis)
Ethanol, reflux85:15
DMF, 25°C70:30
THF, −10°C40:60

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